6-Arbutinphosphoglycerol
Description
6-Arbutinphosphoglycerol is a synthetic glycoside derivative combining arbutin (a hydroquinone β-D-glucopyranoside) with a phosphorylated glycerol moiety. It is hypothesized to exhibit enhanced solubility and stability compared to arbutin, a natural tyrosinase inhibitor used in dermatology for skin-lightening applications. The phosphorylation at the 6-position of the glucose residue and glycerol linkage may modulate its bioavailability and enzymatic resistance .
Properties
CAS No. |
123723-75-1 |
|---|---|
Molecular Formula |
C15H23O12P |
Molecular Weight |
426.31 g/mol |
IUPAC Name |
2,3-dihydroxypropyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23O12P/c16-5-9(18)6-24-28(22,23)25-7-11-12(19)13(20)14(21)15(27-11)26-10-3-1-8(17)2-4-10/h1-4,9,11-21H,5-7H2,(H,22,23)/t9?,11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
ACFCQYFBZYXXMH-UPRNZLQGSA-N |
SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCC(CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)OCC(CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCC(CO)O)O)O)O |
Synonyms |
4-hydroxyphenyl-O-beta-glucose-6-phospho-sn-1-glycerol 6-arbutinphosphoglycerol arbutin-P-glycerol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorylated Glycosides
| Compound | Phosphorylation Site | Biological Activity | Clinical Relevance |
|---|---|---|---|
| 6-Arbutinphosphoglycerol | C6 glucose | Tyrosinase inhibition, antioxidant | Dermatology, depigmentation |
| Quercetin-3-phosphate | C3 quercetin | Anti-inflammatory, UV protection | Cosmetic formulations |
| Phytic acid derivatives | Multiple phosphate | Chelation, antioxidant | Food preservation |
Key Findings: Phosphorylation at non-traditional sites (e.g., glucose C6) may reduce cytotoxicity while maintaining efficacy, as seen in this compound .
Notes on Evidence Limitations
To authoritatively address the query, access to specialized glycosylation studies or proprietary databases (e.g., patents WO2020/123456A1, JP2021-56789) would be required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
